4-(2-Amino-4-tert-butoxy-pyrido[3,2-d]pyrimidin-6-yl)-n-isopropyl-benzamide
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Overview
Description
4-(2-Amino-4-tert-butoxy-pyrido[3,2-d]pyrimidin-6-yl)-n-isopropyl-benzamide is a complex organic compound belonging to the class of pyrido[3,2-d]pyrimidines. These compounds are known for their diverse biological activities, including antiproliferative, antimicrobial, anti-inflammatory, and analgesic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-4-tert-butoxy-pyrido[3,2-d]pyrimidin-6-yl)-n-isopropyl-benzamide typically involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. This process can be carried out by heating the reactants with sodium methoxide (MeONa) at reflux in butanol (BuOH). The nature of the acyl group determines the formation of either pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Amino-4-tert-butoxy-pyrido[3,2-d]pyrimidin-6-yl)-n-isopropyl-benzamide undergoes various chemical reactions, including:
Oxidation: The oxidation of the methylsulfanyl group to a sulfoxide or sulfone.
Substitution: The substitution of the tert-butoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid is commonly used for the oxidation of the methylsulfanyl group.
Substitution: Benzylamine (BnNH2) can be used for the substitution reactions.
Major Products
The major products formed from these reactions include derivatives with modified functional groups, such as sulfoxides, sulfones, and substituted pyrido[2,3-d]pyrimidines .
Scientific Research Applications
4-(2-Amino-4-tert-butoxy-pyrido[3,2-d]pyrimidin-6-yl)-n-isopropyl-benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiproliferative agent, particularly in cancer research.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 4-(2-Amino-4-tert-butoxy-pyrido[3,2-d]pyrimidin-6-yl)-n-isopropyl-benzamide involves the inhibition of specific enzymes and receptors. For example, derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases . These enzymes play crucial roles in cell signaling pathways, and their inhibition can lead to antiproliferative effects.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: Known for their antiproliferative and antimicrobial activities.
Pyrido[2,3-d]pyrimidin-7-ones: Exhibits similar biological activities, including inhibition of protein tyrosine kinases.
Uniqueness
4-(2-Amino-4-tert-butoxy-pyrido[3,2-d]pyrimidin-6-yl)-n-isopropyl-benzamide is unique due to its specific functional groups, which confer distinct biological activities and chemical reactivity. Its tert-butoxy group and isopropyl-benzamide moiety differentiate it from other pyrido[2,3-d]pyrimidine derivatives .
Properties
Molecular Formula |
C21H25N5O2 |
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Molecular Weight |
379.5 g/mol |
IUPAC Name |
4-[2-amino-4-[(2-methylpropan-2-yl)oxy]pyrido[3,2-d]pyrimidin-6-yl]-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C21H25N5O2/c1-12(2)23-18(27)14-8-6-13(7-9-14)15-10-11-16-17(24-15)19(26-20(22)25-16)28-21(3,4)5/h6-12H,1-5H3,(H,23,27)(H2,22,25,26) |
InChI Key |
WRYWHVPTGDVMNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)C2=NC3=C(C=C2)N=C(N=C3OC(C)(C)C)N |
Origin of Product |
United States |
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